

# AB-CHMINACA and its M5A Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AB-CHMINACA metabolite M5A

Cat. No.: B8056576 Get Quote

This document provides a detailed technical overview of the synthetic cannabinoid AB-CHMINACA and its primary carboxylic acid metabolite, M5A. It is intended for researchers, scientists, and professionals in the fields of pharmacology, toxicology, and drug development. The guide covers chemical structures, physicochemical properties, pharmacological activities, and detailed experimental protocols.

#### Introduction

AB-CHMINACA, N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)indazole-3-carboxamide, is a potent, indazole-based synthetic cannabinoid receptor agonist (SCRA).[1] First identified in forensic samples, it exhibits high affinity for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1] Like other SCRAs, AB-CHMINACA undergoes extensive phase I metabolism in the human body, primarily mediated by cytochrome P450 enzymes.[2][3] One of the key metabolic pathways involves hydroxylation of the cyclohexyl ring and hydrolysis of the terminal amide to a carboxylic acid, resulting in the formation of metabolites such as M5A (1-[(4-Hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid).[4][5] Understanding the properties of both the parent compound and its major metabolites is crucial for assessing its full pharmacological and toxicological profile.

#### **Chemical Structures**

The chemical structures of AB-CHMINACA and its M5A metabolite are depicted below. AB-CHMINACA features an indazole core linked to a cyclohexylmethyl tail and a valinamide head



group.[6] The M5A metabolite is formed through the hydrolysis of the valinamide group to a carboxylic acid and hydroxylation on the cyclohexyl ring.[4]

- AB-CHMINACA: N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)indazole-3carboxamide
- M5A Metabolite: 1-[(4-Hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid

## **Physicochemical Properties**

The key physicochemical properties of AB-CHMINACA and the M5A metabolite are summarized in the table below. The addition of hydroxyl and carboxylic acid groups in M5A significantly increases its polarity compared to the parent compound.[4]

| Property          | AB-CHMINACA                                                                                                          | M5A Metabolite       |  |
|-------------------|----------------------------------------------------------------------------------------------------------------------|----------------------|--|
| Molecular Formula | C20H28N4O2[7] C15H18N2O3[5]                                                                                          |                      |  |
| Molecular Weight  | 356.47 g/mol [1]                                                                                                     | 274.3 g/mol [5]      |  |
| Appearance        | White crystalline solid[6]                                                                                           | Crystalline solid[4] |  |
| Melting Point     | 88.5-92.5°C[6]                                                                                                       | Not Reported         |  |
| Solubility        | DMSO: ~10 mg/mL[6][8]DMF: DMSO: ~30 mg/mL[5]DMF ~5 mg/mL[8]Ethanol: ~3 ~50 mg/mL[5]Ethanol: ~30 mg/mL[6][8] mg/mL[5] |                      |  |
| CAS Number        | 1185887-21-1[7]                                                                                                      | 2207957-90-0[5]      |  |

## **Pharmacology and Receptor Activity**

AB-CHMINACA is a potent and efficacious agonist at cannabinoid receptors.[9][10][11] In contrast, the specific pharmacological properties of the M5A metabolite have not been extensively characterized in published literature.[4][5] While metabolites of SCRAs can retain biological activity, quantitative binding and functional data for M5A are not currently available.[4][5]



Receptor binding assays are used to determine the affinity of a ligand for a receptor, typically expressed as the inhibition constant (Ki). AB-CHMINACA demonstrates high affinity for both CB1 and CB2 receptors, with Ki values in the sub-nanomolar range.[1]

| Compound       | Receptor Binding Affinity (Ki) |              |  |
|----------------|--------------------------------|--------------|--|
| AB-CHMINACA    | CB1                            | 0.78 nM[1]   |  |
| CB2            | 0.45 nM[1]                     |              |  |
| M5A Metabolite | CB1 / CB2                      | Not Reported |  |

Functional assays, such as GTP $\gamma$ S binding or membrane potential assays, measure the ability of a ligand to activate the receptor, expressed as the half-maximal effective concentration (EC50). AB-CHMINACA acts as a full agonist at both CB1 and CB2 receptors, with greater potency than  $\Delta^9$ -THC.[10]

| Compound       | Receptor  | Functional Potency<br>(EC50) | Efficacy (% of Full<br>Agonist) |
|----------------|-----------|------------------------------|---------------------------------|
| AB-CHMINACA    | CB1       | 7.8 nM                       | Full Agonist (>100%) [10]       |
| CB2            | 21 nM     | Full Agonist (~104%)         |                                 |
| M5A Metabolite | CB1 / CB2 | Not Reported                 | Not Reported                    |

Activation of CB1 and CB2 receptors by an agonist like AB-CHMINACA initiates a cascade of intracellular signaling events. These receptors are coupled to inhibitory G-proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.[3] Simultaneously, the G-protein activation modulates ion channels, typically inhibiting voltage-gated calcium (Ca<sup>2+</sup>) channels and activating inwardly rectifying potassium (K+) channels.[3] Furthermore, receptor activation stimulates the mitogen-activated protein kinase (MAPK) cascade, influencing gene transcription and other cellular processes.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

 1. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]







- 2. In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Characterisation of AMB-FUBINACA metabolism and CB1-mediated activity of its acid metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. AB-CHMINACA metabolite M5A () for sale [vulcanchem.com]
- 8. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol—Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA) PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AB-CHMINACA and its M5A Metabolite: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8056576#ab-chminaca-m5a-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com